Triheptanoin
Triheptanoin
Triheptanoin is a source of heptanoate fatty acids, which can be metabolized without the enzymes of long chain fatty acid oxidation. In clinical trials, patients with long chain fatty acid oxidation disorders (lc-FAODs) treated with triheptanoin are less likely to develop hypoglycemia, cardiomyopathy, rhabdomyolysis, and hepatomegaly. Complications in lc-FAOD patients are reduced from approximately 60% to approximately 10% with the addition of triheptanoin. Triheptanoin was granted FDA approval on 30 June 2020.
Triheptanoin is a Medium-chain Triglyceride.
Triheptanoin is synthetic, medium-chain triglyceride that was developed for nutritional support of patients with long-chain fatty acid oxidation disorders. Triheptanoin is given orally by feeding tube titrated to provide approximately 30% of calories. Triheptanoin therapy has not been associated with elevations in serum aminotransferase or bilirubin levels or to instances of clinically apparent liver injury.
Triheptanoin is a Medium-chain Triglyceride.
Triheptanoin is synthetic, medium-chain triglyceride that was developed for nutritional support of patients with long-chain fatty acid oxidation disorders. Triheptanoin is given orally by feeding tube titrated to provide approximately 30% of calories. Triheptanoin therapy has not been associated with elevations in serum aminotransferase or bilirubin levels or to instances of clinically apparent liver injury.
Brand Name:
Vulcanchem
CAS No.:
620-67-7
VCID:
VC0545861
InChI:
InChI=1S/C24H44O6/c1-4-7-10-13-16-22(25)28-19-21(30-24(27)18-15-12-9-6-3)20-29-23(26)17-14-11-8-5-2/h21H,4-20H2,1-3H3
SMILES:
CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC
Molecular Formula:
C24H44O6
Molecular Weight:
428.6 g/mol
Triheptanoin
CAS No.: 620-67-7
Cat. No.: VC0545861
Molecular Formula: C24H44O6
Molecular Weight: 428.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Triheptanoin is a source of heptanoate fatty acids, which can be metabolized without the enzymes of long chain fatty acid oxidation. In clinical trials, patients with long chain fatty acid oxidation disorders (lc-FAODs) treated with triheptanoin are less likely to develop hypoglycemia, cardiomyopathy, rhabdomyolysis, and hepatomegaly. Complications in lc-FAOD patients are reduced from approximately 60% to approximately 10% with the addition of triheptanoin. Triheptanoin was granted FDA approval on 30 June 2020. Triheptanoin is a Medium-chain Triglyceride. Triheptanoin is synthetic, medium-chain triglyceride that was developed for nutritional support of patients with long-chain fatty acid oxidation disorders. Triheptanoin is given orally by feeding tube titrated to provide approximately 30% of calories. Triheptanoin therapy has not been associated with elevations in serum aminotransferase or bilirubin levels or to instances of clinically apparent liver injury. |
|---|---|
| CAS No. | 620-67-7 |
| Molecular Formula | C24H44O6 |
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | 2,3-di(heptanoyloxy)propyl heptanoate |
| Standard InChI | InChI=1S/C24H44O6/c1-4-7-10-13-16-22(25)28-19-21(30-24(27)18-15-12-9-6-3)20-29-23(26)17-14-11-8-5-2/h21H,4-20H2,1-3H3 |
| Standard InChI Key | PJHKBYALYHRYSK-UHFFFAOYSA-N |
| SMILES | CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC |
| Canonical SMILES | CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator